3,3-Dimethyl-1,4-oxathiane-2,6-dione
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Overview
Description
3,3-Dimethyl-1,4-oxathiane-2,6-dione is a chemical compound with the CAS Number: 54772-29-1 . It has a molecular weight of 160.19 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8O3S/c1-6(2)5(8)9-4(7)3-10-6/h3H2,1-2H3 . The InChI key is RSWNBRATJQQBEC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.19 . It is stored at a temperature of 4 degrees Celsius . It is in liquid form .Scientific Research Applications
Odor Characteristics and Sensory Properties
Research into 1,3-oxathianes, compounds closely related to 3,3-Dimethyl-1,4-oxathiane-2,6-dione, highlights their significant sensory properties. A study by Riegel et al. (2022) found that the odor thresholds and qualities of stereoisomers of 1,3-oxathianes vary greatly, depending on the positions and spatial orientations of their substituents. These findings demonstrate the potential of these compounds in applications like flavor and fragrance industries, where nuanced scent profiles are essential.
Synthetic Applications
The synthetic utility of compounds similar to this compound is also notable. In a study by Fuji et al. (1992), 2,2-Dimethyl-1,3-oxathiane 3,3-Dioxide was used as a synthetic equivalent for γ-hydroxypropyl anion, proving its utility in organic synthesis. This demonstrates the potential of similar compounds in creating complex organic molecules, which is vital in the development of pharmaceuticals, agrochemicals, and other industrially relevant chemicals.
Stereochemical Studies
A study on the preparation of laevorotatory trans-4,6-dimethyl-1,3-oxathiane by Danneels et al. (1975) sheds light on the stereochemical aspects of such compounds. Understanding the stereochemistry of these molecules is crucial for their application in areas where the orientation of molecules can dramatically affect their function, such as in drug design.
Safety and Hazards
The safety information for 3,3-Dimethyl-1,4-oxathiane-2,6-dione includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3,3-dimethyl-1,4-oxathiane-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-6(2)5(8)9-4(7)3-10-6/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNBRATJQQBEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)CS1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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